6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide
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Overview
Description
6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide: is a heterocyclic compound with a molecular formula of C7H8N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-cyanopyrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: In chemistry, 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It exhibits antibacterial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives can be used as intermediates in the synthesis of pesticides and other agricultural chemicals .
Mechanism of Action
The mechanism of action of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to its antibacterial and antifungal effects. The compound may also interfere with nucleic acid synthesis, contributing to its antiviral properties .
Comparison with Similar Compounds
- 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
- 7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
Comparison: Compared to its analogs, 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide exhibits unique biological activities due to its specific structural features. The presence of the carboxamide group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. This makes it a more potent candidate for drug development compared to its analogs .
Properties
CAS No. |
169298-24-2 |
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Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-oxo-7,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxamide |
InChI |
InChI=1S/C7H8N4O2/c8-7(13)6-4-1-9-5(12)2-11(4)3-10-6/h3H,1-2H2,(H2,8,13)(H,9,12) |
InChI Key |
BJLDFRKSDBEREC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CN2CC(=O)N1)C(=O)N |
Origin of Product |
United States |
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